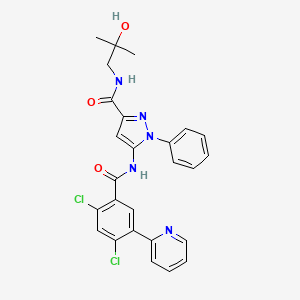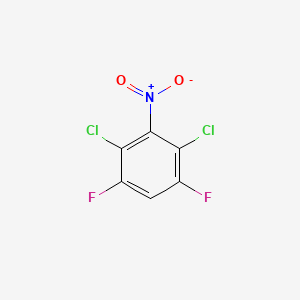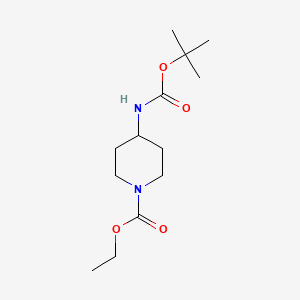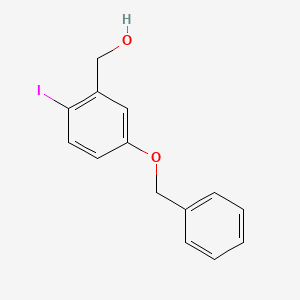
(5-(Benzyloxy)-2-iodophenyl)methanol
Overview
Description
(5-(Benzyloxy)-2-iodophenyl)methanol: is an organic compound with the molecular formula C14H13IO2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group at the 5-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzyloxy)-2-iodophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-iodophenol.
Benzyloxylation: The 2-iodophenol undergoes a benzyloxylation reaction to introduce the benzyloxy group at the 5-position. This can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting 5-benzyloxy-2-iodophenol is then reduced to 5-benzyloxy-2-iodobenzyl alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Benzyloxy)-2-iodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form 5-benzyloxy-2-iodobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium azide to form 5-benzyloxy-2-azidobenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, other nucleophiles.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 5-benzyloxy-2-iodobenzylamine.
Substitution: 5-benzyloxy-2-azidobenzyl alcohol and other substituted derivatives.
Scientific Research Applications
Chemistry: (5-(Benzyloxy)-2-iodophenyl)methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, iodine-containing compounds are often explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)-2-iodophenyl)methanol depends on its specific application
Molecular Targets and Pathways:
Iodine Atom: The iodine atom can participate in halogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and protein function.
Benzyloxy Group: The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
2-Iodobenzyl alcohol: Lacks the benzyloxy group, making it less lipophilic and potentially less reactive in certain applications.
5-Benzyloxybenzyl alcohol: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding and other iodine-specific interactions.
2-Iodo-5-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its reactivity and biological activity.
Uniqueness: (5-(Benzyloxy)-2-iodophenyl)methanol is unique due to the combination of the benzyloxy group and iodine atom. This combination provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H13IO2 |
|---|---|
Molecular Weight |
340.16 g/mol |
IUPAC Name |
(2-iodo-5-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13IO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
InChI Key |
CXSZODDHFZIYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
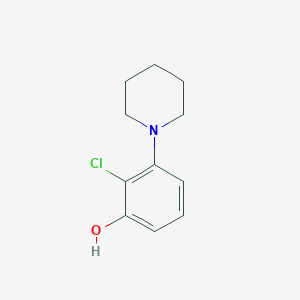
![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8679897.png)
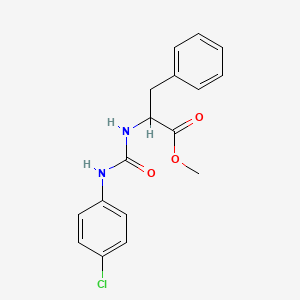
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid](/img/structure/B8679917.png)
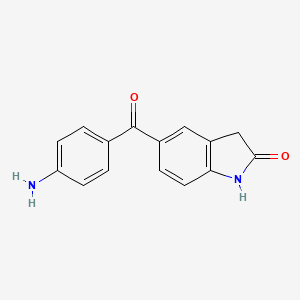
![Tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679929.png)
![1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid](/img/structure/B8679934.png)
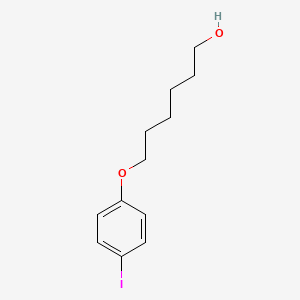
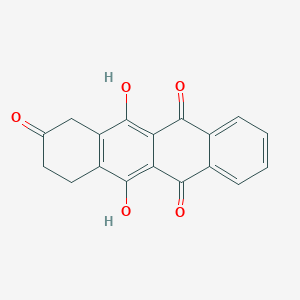
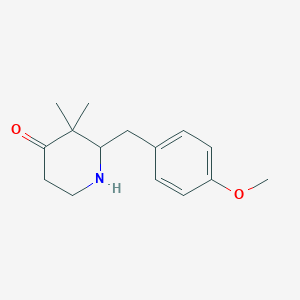
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride](/img/structure/B8679971.png)
